

3-Nitro-4-pyrrolidin-1-ylbenzoic acid chemical structure and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B1306942

[Get Quote](#)

Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** is limited. The following information regarding its synthesis and characterization is based on established chemical principles and data from structurally analogous compounds.

Chemical Structure and Properties

3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with a nitro group at position 3 and a pyrrolidine ring attached at position 4.

Chemical Structure:

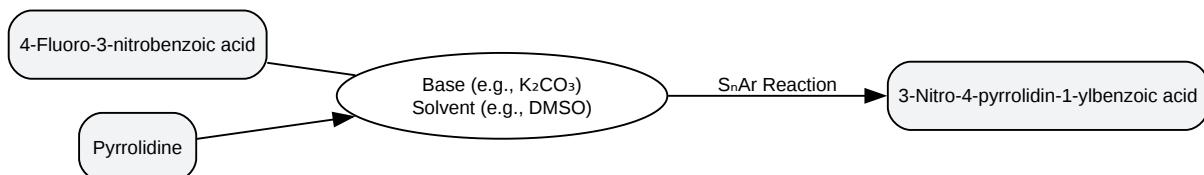

Caption: Chemical structure of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid**.

Table 1: General Chemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄
Molecular Weight	236.23 g/mol
CAS Number	40832-81-3
Appearance	Expected to be a solid

Proposed Synthesis

A plausible and efficient method for the synthesis of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with pyrrolidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring for nucleophilic attack by the secondary amine, pyrrolidine.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

- Reaction Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents).
- Solvent Addition: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants.

- Nucleophile Addition: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.
- Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.
- Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

Due to the lack of specific experimental data, the following characterization information is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	-COOH
~8.2	Doublet	1H	Ar-H (ortho to -COOH, meta to -NO ₂)
~8.0	Doublet of doublets	1H	Ar-H (meta to -COOH, ortho to -NO ₂)
~7.2	Doublet	1H	Ar-H (ortho to pyrrolidine)
~3.4-3.6	Multiplet	4H	-N-CH ₂ - (pyrrolidine)
~1.9-2.1	Multiplet	4H	-CH ₂ -CH ₂ - (pyrrolidine)

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~166	-COOH
~150	Ar-C (attached to pyrrolidine)
~138	Ar-C (attached to -NO ₂)
~133	Ar-C (ortho to -COOH)
~125	Ar-C (meta to -COOH)
~120	Ar-C (attached to -COOH)
~115	Ar-C (ortho to pyrrolidine)
~52	-N-CH ₂ - (pyrrolidine)
~25	-CH ₂ -CH ₂ - (pyrrolidine)

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

Technique	Expected m/z
Electrospray Ionization (ESI)	[M-H] ⁻ at ~235.07
	[M+H] ⁺ at ~237.08

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1520 & ~1340	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Medium	C-N stretch (aromatic amine)
~1200	Medium	C-O stretch (carboxylic acid)

General Experimental Workflow

The synthesis and characterization of a novel chemical compound like **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** would typically follow a structured workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and characterization.

- To cite this document: BenchChem. [3-Nitro-4-pyrrolidin-1-ylbenzoic acid chemical structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1306942#3-nitro-4-pyrrolidin-1-ylbenzoic-acid-chemical-structure-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com